1H-Benzotriazole-6-methanamine 1H-Benzotriazole-6-methanamine
Brand Name: Vulcanchem
CAS No.: 496841-88-4
VCID: VC21100736
InChI: InChI=1S/C7H8N4/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H,4,8H2,(H,9,10,11)
SMILES: C1=CC2=NNN=C2C=C1CN
Molecular Formula: C13H13FO3
Molecular Weight: 236.24 g/mol

1H-Benzotriazole-6-methanamine

CAS No.: 496841-88-4

Cat. No.: VC21100736

Molecular Formula: C13H13FO3

Molecular Weight: 236.24 g/mol

* For research use only. Not for human or veterinary use.

1H-Benzotriazole-6-methanamine - 496841-88-4

Specification

CAS No. 496841-88-4
Molecular Formula C13H13FO3
Molecular Weight 236.24 g/mol
IUPAC Name 2H-benzotriazol-5-ylmethanamine
Standard InChI InChI=1S/C7H8N4/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H,4,8H2,(H,9,10,11)
Standard InChI Key HFJXZTKRHRFTPK-UHFFFAOYSA-N
SMILES C1=CC2=NNN=C2C=C1CN
Canonical SMILES C1CC(CCC1=O)(C2=CC(=CC=C2)F)C(=O)O

Introduction

Physical and Chemical Properties

Structural Characteristics

1H-Benzotriazole-6-methanamine features the characteristic fused bicyclic ring system of benzotriazole with an additional methanamine group. The base benzotriazole structure consists of a benzene ring fused with a triazole ring containing three consecutive nitrogen atoms . The triazole portion can exist in tautomeric forms, though studies on the parent benzotriazole indicate that the 1H-tautomer (with hydrogen on the first nitrogen) is dominant at room temperature .

The structural complexity of this compound arises from both the tautomeric possibilities of the benzotriazole core and the reactivity of the methanamine group, which provides an active site for further chemical modifications. The amino group introduces basic properties to the molecule while maintaining the aromatic character of the core structure.

Physical Properties

The physical properties of 1H-Benzotriazole-6-methanamine are summarized in the following table:

PropertyValueSource
Molecular FormulaC₇H₈N₄
Molecular Weight148.17 g/mol
CAS Number496841-88-4
IUPAC Name2H-benzotriazol-5-ylmethanamine
InChIInChI=1S/C7H8N4/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H,4,8H2,(H,9,10,11)
InChIKeyHFJXZTKRHRFTPK-UHFFFAOYSA-N
SMILESC1=CC2=NNN=C2C=C1CN
PubChem CID6413195

It's worth noting some discrepancy in reported molecular properties across different chemical databases. While PubChem and most sources identify the molecular formula as C₇H₈N₄, some commercial listings incorrectly report it as C₁₃H₁₃FO₃ with a higher molecular weight. The correct formula C₇H₈N₄ aligns with the structure and is consistent with authoritative chemical databases like PubChem .

Chemical Properties

The chemical properties of 1H-Benzotriazole-6-methanamine can be inferred both from its structure and from the known properties of related benzotriazole compounds. The parent benzotriazole exhibits both acidic and basic properties, with a pKa of 8.2, making it a weak acid . The triazole portion can act as a weak Brønsted base, while the methanamine group introduces primary amine chemistry to the molecule .

The amino group (-NH₂) in the methanamine substituent is expected to be moderately basic and nucleophilic, making it reactive toward electrophiles and potentially capable of forming amide, imine, or other nitrogen-based derivatives. This functionality significantly expands the reactivity profile compared to unsubstituted benzotriazole.

The benzotriazole core is known for its ability to coordinate with metals through its nitrogen atoms, a property that has led to applications in corrosion inhibition, particularly for copper . The addition of the methanamine group may modify these coordination properties, potentially creating new modes of metal binding or surface interactions.

Synthesis and Reactions

Synthetic Approaches

One potential approach would involve starting with benzotriazole itself, which is typically synthesized through the reaction of o-phenylenediamine with sodium nitrite and acetic acid in a diazotization process . The reaction proceeds as follows:

  • o-Phenylenediamine is dissolved in water at approximately 50°C

  • Glacial acetic acid is added

  • The mixture is cooled to 5°C

  • Sodium nitrite is added with stirring

  • The reaction mixture changes color (dark green to orange-red) with temperature increase

  • After processing (including potential reduced pressure distillation), benzotriazole is obtained with yields of approximately 80%

From benzotriazole, further functionalization would be required to introduce the methanamine group at the 6-position. This might involve:

  • Selective halogenation at the 6-position

  • Conversion to a nitrile through cyanation

  • Reduction of the nitrile to the primary amine

Alternative approaches might involve starting with appropriately substituted o-phenylenediamine derivatives and then forming the triazole ring.

Research Significance and Future Directions

Current research on 1H-Benzotriazole-6-methanamine appears limited, suggesting significant opportunities for future investigation. The compound represents an interesting modification of the benzotriazole core that could lead to new applications in various fields.

Synthesis Optimization

Development of efficient and selective synthetic routes to 1H-Benzotriazole-6-methanamine would benefit research in this area. Potential approaches include:

  • Optimization of regioselective functionalization of benzotriazole

  • Investigation of alternative starting materials

  • Development of one-pot procedures from readily available precursors

Structure-Property Relationships

Systematic studies comparing 1H-Benzotriazole-6-methanamine with other benzotriazole derivatives could provide valuable insights into:

  • The effect of the methanamine group on metal coordination

  • Changes in photophysical properties compared to unsubstituted benzotriazole

  • Acid-base properties and tautomeric behavior

Application Development

Focused exploration of potential applications could include:

  • Screening for biological activity

  • Evaluation as a component in corrosion inhibition formulations

  • Investigation as a building block for functional materials

  • Development as a ligand for metal complexes with catalytic applications

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